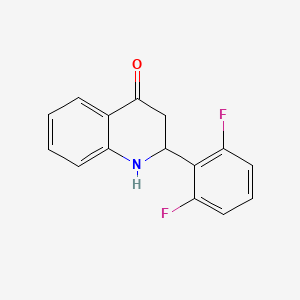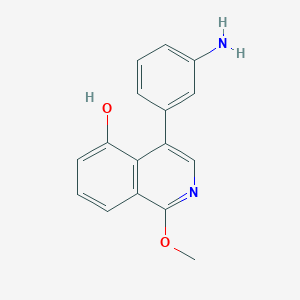![molecular formula C12H11F3N2O B11857043 2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)
2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- Phenyl 4-(trifluoromethoxy)benzenesulfonate
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol stands out due to its specific structural features, such as the presence of both a trifluoromethyl group and an imidazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
[5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-7-10(6-18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,18H,6H2,1H3,(H,16,17) |
InChI Key |
HMCRWTJRRRDDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)








![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)


